Product packaging for 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine(Cat. No.:)

6-Bromo-3-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B13253863
M. Wt: 253.14 g/mol
InChI Key: IZLCLSUHMSDRLT-UHFFFAOYSA-N
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Description

Significance of Imidazo[1,2-a]pyridine (B132010) Scaffold in Chemical Research

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry. nih.govnih.govresearchgate.net This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. nih.govnih.gov Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govmdpi.com The structural rigidity and the presence of nitrogen atoms in both rings allow for specific hydrogen bonding and other non-covalent interactions with biological macromolecules, making it a valuable framework for drug design. nih.gov

Beyond its medicinal importance, the imidazo[1,2-a]pyridine scaffold is also of interest in materials science due to its photophysical properties. Certain derivatives exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes for chemical sensing. mdpi.com

Evolution of Synthetic Strategies for Imidazo[1,2-a]pyridine Architectures

The synthesis of the imidazo[1,2-a]pyridine core has been a subject of extensive research, leading to the development of numerous synthetic methodologies. rsc.org The most classical and widely employed method is the condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone, often referred to as the Tschitschibabin reaction. acs.org

In recent years, more advanced and efficient synthetic strategies have emerged. organic-chemistry.org These include multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which allows for the rapid assembly of complex imidazo[1,2-a]pyridines from simple starting materials in a single step. mdpi.comacs.org Transition-metal-catalyzed cross-coupling reactions and C-H functionalization approaches have also become powerful tools for the synthesis and derivatization of this scaffold, offering greater control over the substitution patterns. mdpi.com These modern methods often provide advantages in terms of efficiency, atom economy, and the ability to introduce a wide range of functional groups. rsc.org

A summary of common synthetic approaches is presented in the table below.

Synthetic StrategyDescriptionKey Features
Tschitschibabin Reaction Condensation of a 2-aminopyridine with an α-halocarbonyl compound.A traditional and widely used method.
Multicomponent Reactions One-pot reactions involving three or more starting materials to form the final product.High efficiency and atom economy. mdpi.comacs.org
Metal-Catalyzed Cross-Coupling Reactions such as Suzuki, Heck, and Sonogashira couplings to functionalize the scaffold.Allows for the introduction of a wide variety of substituents.
C-H Functionalization Direct functionalization of carbon-hydrogen bonds on the imidazo[1,2-a]pyridine core.An increasingly popular method for late-stage modification. mdpi.com

Contextualization of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine within the Imidazo[1,2-a]pyridine Family

This compound is a derivative of the parent imidazo[1,2-a]pyridine scaffold, featuring two key substituents: a bromine atom at the 6-position and a tert-butyl group at the 3-position.

The 6-Bromo Substituent: The presence of a bromine atom on the pyridine (B92270) ring of the scaffold is significant for several reasons. Bromine is an electron-withdrawing group, which can influence the electronic properties of the entire heterocyclic system. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. This allows for the introduction of a wide array of other functional groups at the 6-position, making it a key intermediate in the synthesis of more complex molecules. nih.gov

The 3-tert-Butyl Substituent: The tert-butyl group is a bulky, sterically hindering alkyl group. Its presence at the 3-position of the imidazole (B134444) ring can have a profound impact on the molecule's conformation and its ability to interact with other molecules. This steric bulk can also influence the reactivity of the imidazole ring. The tert-butyl group is known for its chemical stability and can modulate the lipophilicity of the compound.

The combination of these two substituents in this compound suggests a molecule that is both synthetically versatile (due to the bromo group) and possesses specific steric and electronic properties (due to the tert-butyl group).

Research Objectives and Scope for this compound

Given the limited specific research on this compound, the primary research objectives for this compound would logically be its synthesis, characterization, and the exploration of its potential applications.

Potential Research Directions:

Research AreaObjectives
Synthesis To develop an efficient and scalable synthetic route to obtain the pure compound.
Characterization To fully characterize the compound using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its properties.
Reactivity Studies To investigate the reactivity of the compound, particularly focusing on the synthetic utility of the 6-bromo substituent in cross-coupling reactions.
Biological Screening To evaluate the compound for various biological activities, leveraging the known pharmacological potential of the imidazo[1,2-a]pyridine scaffold.

The scope of future research would be to build a comprehensive chemical and biological profile of this compound, which could pave the way for its use as a building block in the synthesis of more complex molecules or as a lead compound in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2 B13253863 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromo-3-tert-butylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-6-13-10-5-4-8(12)7-14(9)10/h4-7H,1-3H3

InChI Key

IZLCLSUHMSDRLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C2N1C=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 3 Tert Butylimidazo 1,2 a Pyridine and Its Structural Analogues

Condensation-Based Cyclization Strategies for Imidazo[1,2-a]pyridine (B132010) Formation

One of the most fundamental and widely utilized methods for the construction of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine (B139424) derivative and a suitable carbonyl compound. This approach, often referred to as the Tschitschibabin (or Chichibabin) reaction, provides a direct pathway to the fused bicyclic system. bio-conferences.orgwikipedia.org

Reactions Involving 2-Aminopyridines and α-Halocarbonyl Compounds

The classical synthesis involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde. bio-conferences.org For the specific synthesis of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine, the key starting materials would be 2-amino-5-bromopyridine (B118841) and an α-haloketone bearing a tert-butyl group, for instance, 1-bromo-3,3-dimethyl-2-butanone.

The reaction sequence typically begins with the nucleophilic attack of the exocyclic amino group of the pyridine (B92270) onto the electrophilic α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

The efficiency of the condensation reaction is highly dependent on the chosen parameters. Historically, these reactions were conducted at high temperatures (150-200 °C) in sealed tubes. bio-conferences.org However, significant advancements have led to milder and more efficient protocols.

Modern approaches have demonstrated that the reaction can proceed efficiently at modest temperatures, sometimes as low as 60°C, even without the need for a catalyst or solvent. bio-conferences.org The choice of solvent can range from polar protic solvents like ethanol (B145695) to aprotic solvents, or the reaction can be run under neat conditions. The addition of a weak base, such as sodium bicarbonate, can facilitate the reaction under milder conditions by neutralizing the hydrogen halide formed during the reaction. bio-conferences.org Various catalysts, including neutral alumina, have also been employed to promote the reaction at ambient temperatures. bio-conferences.org

2-Aminopyridine Derivativeα-Halocarbonyl CompoundSolventTemperature (°C)Additives/CatalystYield (%)
2-Aminopyridineα-BromoacetophenoneNone60None92
2-Amino-5-methylpyridineα-BromoacetophenoneNone60None94
2-Aminopyridine2-Bromo-4'-methoxyacetophenoneNone60None95
2-Amino-5-chloropyridineα-BromoacetophenoneNone60None89
2-Aminopyridine1-Bromo-3,3-dimethyl-2-butanoneEthanolRefluxNaHCO₃Good
2-AminopyridinePhenacyl BromideAqueous EthanolRoom TempDBU94

This table presents a summary of representative reaction conditions. Specific yields for the synthesis of this compound may vary.

The outcome of the cyclization is influenced by the nature of both the halogen on the α-carbon and the substituents on the carbonyl compound.

Halogen Reactivity : The reactivity of the α-haloketone follows the expected trend for nucleophilic substitution, with α-iodoketones being the most reactive, followed by α-bromoketones and then α-chloroketones. Both α-bromo and α-chloro ketones are commonly and effectively used in these syntheses. bio-conferences.org

Carbonyl Substituents : The electronic nature of substituents on the carbonyl component can affect reactivity. Electron-withdrawing groups on an aryl ketone can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the final cyclization step. Conversely, electron-donating groups may slow it down. Steric hindrance also plays a crucial role. A bulky substituent, such as the tert-butyl group in 1-bromo-3,3-dimethyl-2-butanone, can sterically hinder the approach of the nucleophile, possibly requiring more forcing conditions (e.g., higher temperature or longer reaction times) to achieve good yields. researchgate.net

Mechanistic Investigations of Cyclocondensation Pathways

The mechanism of the Tschitschibabin imidazo[1,2-a]pyridine synthesis is a well-established two-step process:

SN2 Alkylation : The reaction initiates with the nucleophilic attack of the exocyclic nitrogen atom of the 2-aminopyridine on the α-carbon of the halocarbonyl compound. This proceeds via a standard SN2 mechanism, displacing the halide ion and forming an N-(2-oxoalkyl)-2-aminopyridinium salt intermediate.

Intramolecular Cyclization and Dehydration : The intermediate then undergoes an intramolecular condensation. The endocyclic (ring) nitrogen of the pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This forms a five-membered heterocyclic intermediate (a hydroxyl-dihydroimidazo[1,2-a]pyridine). Subsequent dehydration (loss of a water molecule) of this intermediate leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

Multicomponent Reaction Approaches (MCRs) to Imidazo[1,2-a]pyridine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, have emerged as powerful and efficient tools in organic synthesis. mdpi.com They offer advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. nih.gov Several MCRs have been successfully applied to the synthesis of the imidazo[1,2-a]pyridine scaffold. bio-conferences.orgmdpi.com

Groebke–Blackburn–Bienaymé Reaction (GBBR) Applications

A prominent example of an MCR for this purpose is the Groebke–Blackburn–Bienaymé reaction (GBBR). nih.govbeilstein-journals.org This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, HClO₄). nih.govbeilstein-journals.org The GBBR is particularly effective for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives, which are valuable structural analogues. mdpi.com

The generally accepted mechanism for the GBBR involves the initial acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine) intermediate. beilstein-journals.orgnih.gov The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. This is followed by an intramolecular [4+1] cycloaddition where the endocyclic nitrogen of the pyridine ring attacks the nitrilium carbon, leading to the fused ring system after tautomerization. nih.govnih.gov

The versatility of the GBBR allows for significant structural diversity. By varying each of the three components, a wide range of substituted imidazo[1,2-a]pyridines can be accessed. For example, using 2-amino-5-bromopyridine as the amine component would install the crucial bromine atom at the 6-position of the final product. The choice of aldehyde and isocyanide dictates the substituents at the 2- and 3-positions, respectively. The use of sterically hindered isocyanides, like tert-butyl isocyanide, is well-tolerated and leads to the corresponding N-tert-butyl-3-aminoimidazo[1,2-a]pyridines. acs.orgresearchgate.net

2-AminopyridineAldehydeIsocyanideCatalyst/SolventYield (%)
2-AminopyridineBenzaldehydetert-Butyl isocyanideNH₄Cl / Methanol82-89
2-Amino-5-chloropyridine2-(3-Formylphenoxy)acetic acidtert-Butyl isocyanideSc(OTf)₃ / MeOH85
5-Bromo-2-aminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃ / Methanol49-87
2-Aminopyridine4-MethoxybenzaldehydeCyclohexyl isocyanideSc(OTf)₃ / Methanol98
2-Aminopyridine4-(Trifluoromethyl)benzaldehydetert-Butyl isocyanidePTSA / Methanol86

This table illustrates the scope of the GBBR for synthesizing various imidazo[1,2-a]pyridine analogues. Data is compiled from multiple sources. mdpi.comnih.govnih.govnih.gov

Catalyst-Mediated Variants (e.g., Phosphotungstic Acid Catalysis)

Heteropolyacids, such as phosphotungstic acid (H₃PW₁₂O₄₀, HPW), have emerged as highly efficient and environmentally benign Brønsted acid catalysts for the GBB-3CR. nih.gov HPW is an attractive catalyst due to its low cost, non-toxicity, and high thermal and chemical stability. nih.gov A key advantage of HPW catalysis is its ability to promote the reaction under mild conditions, often with microwave assistance, leading to high yields in short reaction times. nih.gov

The HPW-catalyzed GBB-3CR for the synthesis of imidazo[1,2-a]pyridines demonstrates a broad substrate scope. The reaction accommodates a variety of aromatic and heteroaromatic aldehydes, with both electron-donating and electron-withdrawing substituents. nih.gov Notably, this methodology is also effective for less reactive aliphatic aldehydes, which can be challenging substrates for other catalytic systems. nih.gov The choice of isocyanide also influences the reaction efficiency, with cyclohexyl isocyanide generally providing higher yields compared to tert-butyl isocyanide. nih.gov

Aldehyde Isocyanide 2-Aminopyridine Catalyst Loading (mol%) Time (min) Yield (%) Reference
Benzaldehyde tert-Butyl isocyanide 2-Aminopyridine 2 30 85 nih.gov
4-Chlorobenzaldehyde tert-Butyl isocyanide 2-Aminopyridine 2 30 92 nih.gov
4-Methoxybenzaldehyde tert-Butyl isocyanide 2-Aminopyridine 2 30 78 nih.gov
Pivalaldehyde tert-Butyl isocyanide 5-Bromo-2-aminopyridine 2 30 High (qualitative) nih.govnih.gov
Benzaldehyde Cyclohexyl isocyanide 2-Aminopyridine 2 30 99 nih.gov
Stereochemical Control in Chiral Auxiliary-Assisted GBBR

Achieving stereochemical control in multicomponent reactions is a significant challenge. While the use of chiral auxiliaries covalently attached to one of the reactants is a classical approach, recent advancements have focused on the use of chiral catalysts to induce enantioselectivity in the GBB reaction. A notable development is the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.gov

This approach utilizes a chiral phosphoric acid catalyst to control the stereochemical outcome of the GBB reaction involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides. nih.gov This methodology provides access to a wide range of imidazo[1,2-a]pyridine atropoisomers in high yields and with excellent enantioselectivities. nih.gov Control experiments have highlighted the crucial role of a remote hydrogen bonding donor on the substrate in achieving high stereoselectivity. nih.gov

Isocyanide-Based Multicomponent Cyclizations

Isocyanide-based multicomponent reactions (IMCRs), particularly the GBB reaction, are central to the modular synthesis of the imidazo[1,2-a]pyridine core. The GBB reaction offers a convergent approach, allowing for the rapid assembly of complex molecules from simple and readily available starting materials. mdpi.com The synthesis of this compound and its analogues typically employs a 2-amino-5-bromopyridine, pivalaldehyde (2,2-dimethylpropanal), and a suitable isocyanide, such as tert-butyl isocyanide. nih.gov

The reaction proceeds through the initial formation of an imine from the aminopyridine and the aldehyde, which is then activated by a Brønsted or Lewis acid catalyst. The isocyanide subsequently undergoes a formal [4+1] cycloaddition with the activated imine, followed by an aromatizing tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. nih.gov The versatility of this reaction allows for the introduction of a wide range of substituents at the 2-, 3-, and 6-positions of the imidazo[1,2-a]pyridine ring by simply varying the starting aldehyde, isocyanide, and aminopyridine, respectively.

Transition-Metal-Catalyzed Synthetic Routes to Imidazo[1,2-a]pyridines

Transition-metal catalysis provides powerful tools for the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold, offering alternative and complementary strategies to multicomponent reactions.

Palladium-Catalyzed Cross-Coupling and Annulation Reactions

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and derivatization of halogenated imidazo[1,2-a]pyridines. For instance, a one-pot GBB reaction followed by a Suzuki coupling has been developed for the synthesis of 6-arylimidazo[1,2-a]pyridines. nih.gov This sequential reaction starts with the GBB reaction of 5-bromo-2-aminopyridine, an aldehyde, and an isocyanide to generate the 6-bromoimidazo[1,2-a]pyridine (B40293) intermediate in situ. Without isolation, a palladium catalyst and a boronic acid are added to the reaction mixture, leading to the formation of the C-C bond at the 6-position. nih.gov

Aldehyde Isocyanide Boronic Acid Catalyst System Yield (%) Reference
Benzaldehyde tert-Butyl isocyanide Phenylboronic acid Encapsulated CALB and Pd(PPh₃)₄ 87 nih.gov
4-Methylbenzaldehyde tert-Butyl isocyanide Phenylboronic acid Encapsulated CALB and Pd(PPh₃)₄ 82 nih.gov
4-Chlorobenzaldehyde tert-Butyl isocyanide Phenylboronic acid Encapsulated CALB and Pd(PPh₃)₄ 85 nih.gov
Regioselective Functionalization via C-H Activation

Direct C-H functionalization has emerged as a highly attractive strategy for the late-stage modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. The imidazo[1,2-a]pyridine ring system is amenable to regioselective C-H functionalization at various positions. The C3 position is generally the most nucleophilic and readily undergoes electrophilic substitution and metal-catalyzed functionalization. nih.gov However, with appropriate directing groups or reaction conditions, functionalization at other positions, such as C5, can be achieved. nih.gov

While specific examples of C-H functionalization of this compound are not extensively reported, the principles of regioselective C-H activation on the imidazo[1,2-a]pyridine core are well-established. For instance, palladium-catalyzed direct arylation of the pyridine ring of imidazo[1,2-a]pyridines has been demonstrated, often requiring a directing group to control the regioselectivity. mdpi.com

Ligand Design and Catalyst Efficiency in Imidazo[1,2-a]pyridine Synthesis

The efficiency and selectivity of palladium-catalyzed reactions are heavily influenced by the choice of ligand coordinated to the metal center. In the context of C-H functionalization and cross-coupling reactions for the synthesis of substituted imidazo[1,2-a]pyridines, the ligand plays a crucial role in promoting oxidative addition, stabilizing the catalytic species, and facilitating reductive elimination. beilstein-journals.org

The development of new ligand scaffolds is an active area of research aimed at improving the performance of palladium catalysts. For intramolecular C-H arylation of pyridine derivatives, the addition of phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or CyJohnPhos has been shown to significantly improve the yield of the cyclized product compared to the ligandless catalyst. beilstein-journals.org The choice of ligand can be tailored to the specific substrate and reaction type to optimize catalyst efficiency and achieve the desired transformation. nih.gov

Reaction Type Palladium Catalyst Ligand Additive/Base Yield (%) Reference
Intramolecular C-H Arylation Pd(OAc)₂ None K₂CO₃ 59 beilstein-journals.org
Intramolecular C-H Arylation Pd(OAc)₂ CyJohnPhos K₂CO₃ 90 beilstein-journals.org
Intramolecular C-H Arylation Pd(OAc)₂ PPh₃ K₂CO₃ 94 beilstein-journals.org

Copper-Catalyzed Cyclizations and Oxidative Processes

Copper catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines due to its low cost, abundance, and versatile reactivity. Both Copper(I) and Copper(II) species have been effectively employed to catalyze the formation of the imidazo[1,2-a]pyridine core through various cyclization and oxidative pathways.

A prominent copper-catalyzed approach involves the aerobic oxidative cyclization of 2-aminopyridines with a range of coupling partners. For instance, a one-pot procedure utilizing a copper(I) catalyst, such as copper(I) bromide (CuBr), facilitates the reaction between aminopyridines and nitroolefins, using air as a green and readily available oxidant. rsc.orgrsc.org This method is generally suitable for a variety of substituted imidazo[1,2-a]pyridines. rsc.org The reaction mechanism is proposed to involve an initial Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition to form the fused heterocyclic system. rsc.org

Copper(II) catalysts, like copper(II) acetate, are also effective, particularly in aerobic oxidative amination reactions. One such protocol involves the coupling of 2-aminopyridines with chalcones, which proceeds via a tandem Michael addition followed by an intramolecular oxidative amination to yield 3-aroylimidazopyridines. scispace.com The use of molecular oxygen as the terminal oxidant makes these processes environmentally benign. scispace.com Furthermore, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters presents another efficient route to the imidazo[1,2-a]pyridine scaffold.

The versatility of copper catalysis is also demonstrated in three-component domino reactions. A combination of a copper(I) iodide (CuI) catalyst with a co-catalyst system like NaHSO₄·SiO₂ can effectively couple aldehydes, 2-aminopyridines, and terminal alkynes to generate highly substituted imidazo[1,2-a]pyridines.

Table 1: Examples of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Analogues

CatalystReactantsOxidantKey FeaturesReference
CuBr (Cu(I))Aminopyridines and NitroolefinsAirOne-pot procedure, general applicability. rsc.orgrsc.org
Copper(II) Acetate2-Aminopyridines and ChalconesMolecular OxygenHigh yields and regioselectivity for 3-aroylimidazopyridines. scispace.com
CuI2-Aminopyridines and AcetophenonesAerobicCompatible with a broad range of functional groups. mdpi.com

Other Metal-Mediated Transformations (e.g., Iron, Gold, Ruthenium)

Beyond copper, other transition metals such as iron, gold, and ruthenium have been successfully utilized to catalyze the synthesis of imidazo[1,2-a]pyridines, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Iron-Catalyzed Synthesis: Iron, being an abundant, inexpensive, and non-toxic metal, is an attractive catalyst. Iron-catalyzed reactions have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives. For example, an iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridines from aminopyridines and 2-methyl-nitroolefins in good yields. mdpi.com This procedure is simple and tolerates various functional groups. mdpi.com Another approach involves an iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridines under mild, aerobic conditions to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. mdpi.com Iron(III) chloride (FeCl₃) has also been used as a Lewis acid catalyst for the reaction of 2-alkynyl aldehydes with 2-aminopyridines, leading to a series of 3-aroylimidazo[1,2-a]pyridines. acs.org

Gold-Catalyzed Synthesis: Gold catalysis provides a mild and atom-economical route to imidazo[1,2-a]pyridines. A notable gold-catalyzed method involves the redox synthesis from pyridine N-oxides and alkynes. researchgate.net Using a catalyst like PicAuCl₂, a range of imidazo[1,2-a]pyridines can be produced in good yields. researchgate.net This strategy is particularly useful for installing stereogenic centers adjacent to the heterocyclic ring without loss of enantiomeric excess. researchgate.net Gold nanoparticles have also been employed as catalysts for the reaction between aryl ketones and 2-aminopyrimidine, highlighting a green chemistry approach to similar fused heterocyclic systems. organic-chemistry.org

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts have proven effective for specific transformations in the synthesis and functionalization of imidazo[1,2-a]pyridines. Ruthenium complexes can catalyze the N-heterocyclization of 2-aminopyridines with vicinal-diols to afford various imidazo[1,2-a]pyridines. rsc.org For instance, RuCl₂(PPh₃)₃ has been used for this transformation. rsc.org Ruthenium catalysts are also employed for the direct C-3 oxidative olefination of imidazo[1,2-a]pyridines with acrylates, providing access to diversely substituted products with excellent regioselectivity. rsc.org More complex fused systems, such as 6H-chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-one, can be synthesized via ruthenium-catalyzed annulation. scispace.comnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically important molecules. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Syntheses of imidazo[1,2-a]pyridines have been successfully developed under both solvent-free and aqueous conditions.

Solvent-free methods often involve heating a neat mixture of reactants, sometimes with a catalyst. For example, the condensation of α-haloketones with 2-aminopyridines can proceed efficiently at 60°C without any solvent or catalyst to produce imidazo[1,2-a]pyridine derivatives in good to excellent yields. scielo.brsemanticscholar.org Microwave irradiation has also been used to facilitate solvent-free, three-component reactions to synthesize these heterocycles. researchgate.net

Aqueous synthesis offers an environmentally benign alternative to organic solvents. A rapid, metal-free synthesis of imidazo[1,2-a]pyridines has been reported in water under ambient conditions. rsc.org The NaOH-promoted cycloisomerization of N-propargylpyridiniums can give quantitative yields in minutes on a gram scale. rsc.org Furthermore, a copper(II)-ascorbate catalyzed three-component reaction of 2-aminopyridines, aldehydes, and alkynes has been developed in aqueous micellar media, using sodium dodecyl sulfate (B86663) (SDS) as a surfactant. acs.org

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic methods is highly desirable to avoid metal contamination in the final products and reduce costs.

Several metal-free approaches have been reported for the synthesis of the imidazo[1,2-a]pyridine core. acs.orgnih.gov These often rely on the use of non-metallic promoters or oxidants. For instance, iodine-promoted reactions of 2-aminopyridine with acetophenones can be performed under various conditions, including in micellar media or "on-water". nih.gov Graphene oxide has also been used as a carbocatalyst to promote the condensation of 2-aminopyridines with acetophenones and thiols. nih.gov

Truly catalyst-free methods have also been achieved. The reaction of 2-aminopyridines with α-haloketones can proceed without any catalyst under thermal conditions. scielo.brsemanticscholar.org Another example is the catalyst-free annulation of vinyl azides with 2-aminopyridines, where the product can be isolated in high purity by simply evaporating the solvent. organic-chemistry.org

Microwave-Assisted and Ultrasonic Synthetic Enhancements

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance reaction rates, improve yields, and lead to cleaner reactions, aligning with green chemistry principles.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. It has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. For example, the reaction of aminopyridines and α-bromo-β-keto esters under solvent-free microwave irradiation yields highly substituted products in less than two minutes. organic-chemistry.org Microwave-assisted Groebke–Blackburn–Bienaymé reactions have been used to synthesize imidazo[1,2-a]pyridine-chromones in short reaction times using an eco-friendly catalyst. mdpi.comsciforum.net Three-component reactions of pyridine, guanidine, and α-bromoketones also proceed efficiently under solvent-free microwave conditions. researchgate.net

Ultrasonic Synthetic Enhancements: Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reactions and improve yields. An ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines from the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system in water. researchgate.netthieme-connect.com This method is metal-free and does not require a base. researchgate.netthieme-connect.com Another simple and rapid method involves the reaction of 2-aminopyridine with 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation, providing a variety of imidazo[1,2-a]pyridines in good to excellent yields. scispace.com The use of PEG-400 as a non-toxic solvent is compatible with ultrasound conditions. scispace.com

Table 2: Comparison of Microwave and Ultrasonic Assisted Syntheses

Energy SourceReactantsConditionsAdvantagesReference
MicrowaveAminopyridines, α-bromo-β-keto estersSolvent-freeReaction times < 2 minutes. organic-chemistry.org
Microwave2-Amino-pyridines, 3-formyl-chromone, isocyanidesNH₄Cl, EtOHEco-friendly catalyst and solvent, short reaction time. mdpi.comsciforum.net
UltrasoundKetones, 2-aminopyridinesKI/TBHP, WaterMetal-free, base-free, green solvent. researchgate.netthieme-connect.com
Ultrasound2-Aminopyridine, 2-bromoacetophenonesPEG-400Rapid, non-toxic solvent, excellent yields. scispace.com

Photoredox Catalysis and Visible Light-Initiated Transformations

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has emerged as a powerful and sustainable synthetic tool. This approach allows for the formation of reactive intermediates under mild conditions.

Visible light-induced C-H functionalization of the imidazo[1,2-a]pyridine core is a significant area of research. mdpi.comnih.gov For example, the C3-thiocyanation of imidazo[1,2-a]pyridines with ammonium (B1175870) thiocyanate (B1210189) can be achieved using eosin (B541160) Y as a photoredox catalyst under blue light irradiation in an ambient air atmosphere. mdpi.com Organic photoredox catalysts can also be used for the C3-sulfonylation of imidazo[1,2-a]pyridines in a three-component reaction. mdpi.com

The synthesis of the imidazo[1,2-a]pyridine skeleton itself can also be achieved using photochemical methods. A visible light-photocatalyzed tandem sequence involving the functionalization of alkynes, nitrile insertion, and cyclization has been developed for the synthesis of imidazo[1,2-a]pyridinones in a microchannel reactor. rsc.org This protocol features extremely mild conditions and high reaction efficiency. rsc.org In another approach, the synthesis of imidazo[1,2-a]pyridines can be achieved via the near UV light-induced cyclization of (2H-azirin-2-yl)pyridinium salts. researchgate.netnih.gov

Late-Stage Functionalization Strategies for Brominated Imidazo[1,2-a]pyridines

Late-stage functionalization offers an efficient route to diversify complex molecules like imidazo[1,2-a]pyridines at a late point in their synthesis, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. This section explores strategies for introducing bromine and a tert-butyl group onto the imidazo[1,2-a]pyridine core.

Regioselective Bromination of Imidazo[1,2-a]pyridine Scaffolds

The position of the bromine atom on the imidazo[1,2-a]pyridine ring significantly influences the molecule's biological activity. Regioselective bromination is therefore a critical step in the synthesis of targeted analogues. The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution. rsc.orgnih.gov

Several methods have been developed for the regioselective bromination of this scaffold. A common approach involves the use of N-Bromosuccinimide (NBS) as the bromine source. For instance, 2-aminopyridine derivatives can be treated with NBS to introduce a bromine atom onto the pyridine ring prior to the construction of the imidazole (B134444) ring. nih.gov Another efficient, metal-free method utilizes sodium bromite (B1237846) (NaBrO₂) in the presence of an acid to achieve C3-bromination in good yields. researchgate.netrsc.org This reaction proceeds smoothly with a variety of substituted imidazo[1,2-a]pyridines. researchgate.net Furthermore, a method using carbon tetrabromide (CBr₄) promoted by sodium hydroxide (B78521) has been developed for the highly regioselective synthesis of C3-brominated imidazo[1,2-a]pyridines. researchgate.net

The synthesis of 6-bromoimidazo[1,2-a]pyridine often starts from 2-amino-5-bromopyridine, which undergoes a cyclization reaction with a suitable reagent like chloroacetaldehyde. google.com

Below is a table summarizing various reagents used for the bromination of the imidazo[1,2-a]pyridine scaffold.

ReagentPosition of BrominationNotes
N-Bromosuccinimide (NBS)Pyridine ring (e.g., C5)Used on 2-aminopyridine before cyclization. nih.gov
Sodium Bromite (NaBrO₂)C3Metal-free conditions, good yields. researchgate.netrsc.org
Carbon Tetrabromide (CBr₄) / NaOHC3High efficiency and regioselectivity. researchgate.net

Introduction of the tert-Butyl Moiety

The tert-butyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability or modulate lipophilicity. A prominent method for introducing a tert-butyl group, particularly at the C3 position of the imidazo[1,2-a]pyridine ring, is through multicomponent reactions (MCRs).

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that allows for the straightforward synthesis of 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. By employing tert-butyl isocyanide as one of the components, a tert-butylamino group can be directly installed at the C3 position of the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.govnih.gov This strategy has been successfully utilized to create libraries of diverse imidazo[1,2-a]pyridine derivatives. nih.gov

For the synthesis of the target compound, this compound, a plausible late-stage functionalization approach would involve the GBB reaction using 2-amino-5-bromopyridine, an appropriate aldehyde, and tert-butyl isocyanide.

The following table details examples of introducing a tert-butyl group in the synthesis of imidazo[1,2-a]pyridine derivatives.

ReactionReagentsPosition of tert-Butyl Group
Groebke–Blackburn–Bienaymé2-aminopyridine, aldehyde, tert-butyl isocyanideC3 (as a tert-butylamino group)
Groebke–Blackburn–Bienaymé2-amino-5-chloropyridine, 4-formylbenzoic acid, tert-butyl isocyanideC3 (as a tert-butylamino group) nih.gov
Groebke–Blackburn–Bienaymé2-aminopyridine, 2-ethynylbenzaldehyde, tert-butyl isocyanideC3 (as a tert-butylamino group) nih.gov

Chemical Reactivity and Derivatization of 6 Bromo 3 Tert Butylimidazo 1,2 a Pyridine

Reactivity of the Bromine Atom at C-6 Position

The bromine atom attached to the C-6 position of the imidazo[1,2-a]pyridine (B132010) ring is a key site for functionalization. Its reactivity is characteristic of an aryl bromide, enabling a variety of substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org In the case of 6-bromo-3-tert-butylimidazo[1,2-a]pyridine, the pyridine (B92270) nitrogen atom does withdraw electron density from the ring, which can facilitate nucleophilic attack, particularly at positions ortho and para to the nitrogen. youtube.comyoutube.com However, the C-6 position is meta to the pyridine nitrogen, making it less activated towards traditional SNAr reactions. For a successful nucleophilic aromatic substitution to occur at this position, it typically requires harsh reaction conditions or the presence of a strong nucleophile. While direct displacement of the C-6 bromine by common nucleophiles is not a widely reported high-yield transformation, under specific conditions, such reactions may be possible. The success of such reactions often depends on the nature of the nucleophile and the reaction conditions employed.

The bromine atom at the C-6 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.gov These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org this compound can readily participate in Suzuki coupling reactions with a wide range of aryl, heteroaryl, or alkylboronic acids or esters. This allows for the introduction of diverse substituents at the C-6 position, significantly expanding the structural diversity of the imidazo[1,2-a]pyridine core. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a suitable solvent mixture. nih.gov

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov this compound can be subjected to Heck reaction conditions to introduce alkenyl groups at the C-6 position. This reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.

Sonogashira Coupling: The Sonogashira coupling reaction is a highly efficient method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction, co-catalyzed by palladium and copper complexes, allows for the introduction of alkynyl moieties onto the imidazo[1,2-a]pyridine scaffold at the C-6 position. nih.govscirp.org These alkynylated products are valuable intermediates that can undergo further transformations. The reaction is typically performed under mild conditions with a base such as an amine. organic-chemistry.org

Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is a powerful tool for synthesizing arylamines. This compound can be coupled with a variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles, under Buchwald-Hartwig conditions. chemspider.comnih.govacsgcipr.org The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for the success of the reaction and depends on the specific amine being used. acsgcipr.org

Table 1: Overview of Cross-Coupling Reactions at the C-6 Position

ReactionCoupling PartnerBond FormedTypical CatalystsTypical Base
SuzukiR-B(OH)₂ or R-B(OR')₂C-CPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₂CO₃, Cs₂CO₃
HeckAlkeneC-CPd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃
SonogashiraTerminal AlkyneC-CPdCl₂(PPh₃)₂, CuIEt₃N, Piperidine
Buchwald–HartwigAmine (R₂NH)C-NPd₂(dba)₃, Pd(OAc)₂ with phosphine ligands (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄, Cs₂CO₃

Reactivity of the tert-Butyl Group at C-3 Position

The tert-butyl group at the C-3 position significantly influences the reactivity of the molecule, primarily through steric effects.

The bulky tert-butyl group exerts considerable steric hindrance around the C-3 position. This steric bulk can direct incoming reagents to other, more accessible positions on the imidazo[1,2-a]pyridine ring system. For instance, in electrophilic substitution reactions, the tert-butyl group can disfavor attack at the adjacent C-2 position, thereby enhancing the selectivity for substitution at other positions of the heterocyclic core. The steric hindrance can also affect the rate of reactions involving the imidazo[1,2-a]pyridine nucleus, potentially slowing down reactions that require approach to the C-2 or C-3 positions.

While the tert-butyl group is generally considered unreactive due to the strength of its C-H bonds, recent advancements in C-H functionalization chemistry offer potential pathways for its derivatization. organic-chemistry.org Methods involving radical-based or transition-metal-catalyzed C-H activation could potentially be employed to introduce functionality into the tert-butyl group. Such transformations would provide a novel route to modify the periphery of the molecule, leading to new analogues with potentially interesting properties. However, achieving selective functionalization of one of the nine equivalent methyl C-H bonds presents a significant synthetic challenge.

Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The electron density is not uniformly distributed across the ring, leading to regioselective reactions. The most electron-rich position in the imidazo[1,2-a]pyridine nucleus is the C-3 position, followed by the C-5 and C-7 positions. nih.govresearchgate.net

In the case of this compound, the C-3 position is already substituted with a tert-butyl group. This directs electrophilic attack to other positions on the ring. The bromine atom at C-6 is a deactivating, ortho-, para-directing group for electrophilic substitution on a benzene (B151609) ring. However, in the context of the fused heterocyclic system, its electronic effect is combined with the inherent reactivity of the imidazo[1,2-a]pyridine core.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com For this compound, electrophilic attack is most likely to occur at the C-5 or C-7 positions of the pyridine ring, or potentially at the C-2 position if steric hindrance from the tert-butyl group is not prohibitive. The precise outcome of an electrophilic substitution reaction will depend on the specific electrophile, the reaction conditions, and the interplay of electronic and steric factors within the substrate molecule. For instance, iodination of imidazo[1,2-a]pyridines has been shown to occur regioselectively at the C-3 position, but with this position blocked, substitution would be directed elsewhere. acs.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophileLikely Position of SubstitutionInfluencing Factors
NitrationNO₂⁺C-5 or C-7Electronic activation by the imidazole (B134444) ring
HalogenationBr⁺, Cl⁺, I⁺C-5 or C-7Inherent reactivity of the imidazo[1,2-a]pyridine core
SulfonationSO₃C-5 or C-7Reversibility of the reaction can influence product distribution
Friedel-Crafts AcylationRCO⁺C-5 or C-7Steric hindrance from the tert-butyl group may disfavor C-2 attack

C-H Functionalization and Remote Activation Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating complex molecules by converting strong C-H bonds into new C-C or C-heteroatom bonds. For the imidazo[1,2-a]pyridine system, the C3 position is generally the most nucleophilic and electronically favored site for electrophilic attack. However, in this compound, this position is already occupied by a bulky tert-butyl group. This substitution pattern redirects C-H functionalization efforts to other positions on the heterocyclic core.

The steric hindrance imposed by the tert-butyl group can be expected to influence the regioselectivity of C-H activation. While direct functionalization of the C2 position is challenging, palladium-catalyzed C-H functionalization strategies have been developed for the broader class of imidazo[1,2-a]pyridines. These reactions often rely on the use of a directing group to achieve regioselectivity. For instance, visible light-induced C-H functionalization has emerged as a mild and efficient method for derivatizing the imidazo[1,2-a]pyridine core, allowing for reactions such as perfluoroalkylation and difluoroalkylation. chemspider.comnih.govmdpi.com

Remote activation strategies, where a functional group influences reactivity at a distant site, are also relevant. The electronic properties of the 6-bromo substituent can modulate the reactivity of the pyridine ring. Palladium-catalyzed C-H arylation, for example, is a well-established method for functionalizing pyridine rings, and the electronic nature of substituents can play a key role in directing the reaction to specific sites. nih.gov The development of transient activator strategies, where the pyridine nitrogen is temporarily activated in situ, has been shown to significantly enhance the reactivity of the pyridine ring towards C-H functionalization. nih.gov

While specific studies on the C-H functionalization of this compound are not extensively documented in publicly available literature, the general principles of C-H activation on the imidazo[1,2-a]pyridine scaffold suggest that positions C5 and C7 would be the most likely targets for such transformations, influenced by the electronic effects of the bromo and tert-butyl groups.

Transformations Involving the Nitrogen Atoms of the Fused System

The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms: N1 in the imidazole ring and N4, the bridgehead nitrogen. The reactivity of these nitrogen atoms is crucial for certain derivatization pathways.

N-Oxidation: The pyridine nitrogen (N4) can be oxidized to form an N-oxide. Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide functionality can alter the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. wikipedia.org For instance, the oxidation of pyridine to its N-oxide activates the C2 and C4 positions for nucleophilic substitution. researchgate.net While the tert-butyl group at C3 might sterically hinder reactions at C2, the electronic effects of the N-oxide could still facilitate transformations at other positions. The synthesis of N-oxides is typically achieved using oxidizing agents like peroxy acids. wikipedia.org

N-Quaternization: The nitrogen atoms in the imidazo[1,2-a]pyridine system can also undergo quaternization with alkyl halides. This reaction introduces a positive charge into the heterocyclic system, which significantly alters its reactivity. Quaternization can enhance the susceptibility of the ring to nucleophilic attack. Microwave-assisted quaternization has been shown to be an efficient method for this transformation in various pyridine derivatives. researchgate.net The specific site of quaternization in this compound would depend on the relative nucleophilicity and steric accessibility of the N1 and N4 atoms.

These transformations involving the nitrogen atoms provide pathways to novel derivatives with potentially altered biological activities and physicochemical properties.

Formation of Advanced Derivatives and Congeners

The 6-bromo substituent is a key feature of this compound, serving as a versatile precursor for the synthesis of a wide array of advanced derivatives and congeners through transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. The 6-bromo position of the title compound is well-suited for Suzuki-Miyaura coupling with various arylboronic acids or esters to introduce diverse aromatic and heteroaromatic moieties. nih.govnih.gov This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

Catalyst Ligand Base Solvent Temperature (°C)
Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 90

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org The 6-bromo position can be functionalized with a variety of primary and secondary amines, including anilines and heterocyclic amines, to generate 6-amino-imidazo[1,2-a]pyridine derivatives. chemspider.comnih.gov These derivatives are of significant interest in medicinal chemistry.

Table 2: General Conditions for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃ (±)-BINAP NaOtBu Toluene 80

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide to form a carbon-carbon triple bond. wikipedia.orgorganic-chemistry.orgmdpi.com The this compound can be coupled with various terminal alkynes to produce 6-alkynyl derivatives. scirp.orgnih.gov These alkynyl-functionalized compounds can serve as versatile intermediates for further transformations.

Table 3: Typical Conditions for Sonogashira Coupling

Palladium Catalyst Copper Co-catalyst Base Solvent Temperature
PdCl₂(PPh₃)₂ CuI Et₃N Toluene Room Temp.

The ability to perform these diverse cross-coupling reactions on the 6-bromo position, combined with the unique steric and electronic influence of the 3-tert-butyl group, makes this compound a valuable building block for the synthesis of complex and potentially bioactive molecules. These derivatization strategies open avenues for the development of novel compounds for various applications, particularly in the field of drug discovery. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Tert Butylimidazo 1,2 a Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the spatial relationships between them. For 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. For instance, the protons on the imidazo[1,2-a]pyridine (B132010) core would appear in the aromatic region of the spectrum. The tert-butyl group would exhibit a characteristic singlet in the upfield region, integrating to nine protons. The coupling patterns (e.g., doublets, triplets) arise from the interaction of neighboring protons and provide valuable information about the connectivity of the atoms.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and its chemical environment. For example, the carbon atoms of the tert-butyl group would appear in the aliphatic region, while the carbons of the fused heterocyclic ring system would be found in the downfield aromatic region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to elucidate the complete structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of protons within the pyridine (B92270) and imidazole (B134444) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as the attachment of the tert-butyl group to the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of bromine and the correct number of carbon, hydrogen, and nitrogen atoms. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of this compound. The gas chromatogram would indicate the presence of any impurities, and the mass spectrum of the main peak would confirm the identity of the target compound. The fragmentation pattern observed in the mass spectrum can also provide structural information that complements the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific experimental IR and Raman spectral data for this compound, including peak positions, intensities, and assignments, are not available in the reviewed literature. This information is essential for the definitive identification of functional group vibrations and molecular fingerprinting of the compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction analysis of this compound could not be located. Such a study would be required to provide definitive data on its solid-state molecular structure, including bond lengths, bond angles, and crystal packing.

Conformational Analysis and Intermolecular Interactions

Without crystal structure data, a detailed analysis of the conformation of the tert-butyl group relative to the imidazo[1,2-a]pyridine ring system and the specific intermolecular interactions (such as hydrogen bonds or π-stacking) present in the solid state cannot be performed.

Absolute Configuration Assignment (where applicable)

This section is not applicable as this compound is an achiral molecule and does not possess a stereocenter, thus it does not have an absolute configuration to be determined.

Theoretical and Computational Investigations of 6 Bromo 3 Tert Butylimidazo 1,2 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Electronic Structure and Molecular Orbital Analysis

No published data is available.

Electrostatic Potential Surface and Reactivity Prediction

No published data is available.

Conformation Analysis and Stereochemical Insights

No published data is available.

Reaction Mechanism Elucidation through Computational Modeling

No published data is available.

Spectroscopic Property Prediction and Validation

No published data is available.

Emerging Applications of 6 Bromo 3 Tert Butylimidazo 1,2 a Pyridine in Chemical Sciences and Materials

Role as a Chemical Building Block in Complex Molecule Synthesis

The synthetic utility of 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine is primarily centered on the reactivity of the bromine atom at the C6 position. This aryl bromide is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Direct functionalization of the imidazo[1,2-a]pyridine (B132010) core is a highly efficient strategy for creating novel derivatives. rsc.org

Palladium-catalyzed reactions are particularly effective for this purpose. The Buchwald-Hartwig amination , for instance, allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a wide range of primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines. researchgate.net Similarly, the Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting the bromo-substituted core with various boronic acids or esters. This method is instrumental in linking the imidazo[1,2-a]pyridine scaffold to other aryl or heteroaryl systems.

The tert-butyl group at the C3 position plays a crucial role by providing steric hindrance that can direct the regioselectivity of certain reactions and also enhances the solubility of the molecule and its derivatives in common organic solvents, which is a practical advantage in synthesis. The functionalization at the C3 position of imidazo[1,2-a]pyridines is a well-established strategy for creating derivatives with significant biological activities. mdpi.com

Table 1: Potential Cross-Coupling Reactions Utilizing this compound
Reaction NameCoupling PartnerBond FormedTypical Catalyst SystemPotential Product Class
Suzuki CouplingAr-B(OH)₂C-C (Aryl-Aryl)Pd(PPh₃)₄ / Base6-Aryl-3-tert-butylimidazo[1,2-a]pyridines
Buchwald-Hartwig AminationR₂NHC-N (Aryl-Amine)Pd₂(dba)₃ / Ligand / Base6-Amino-3-tert-butylimidazo[1,2-a]pyridines
Heck CouplingAlkeneC-C (Aryl-Vinyl)Pd(OAc)₂ / PPh₃ / Base6-Vinyl-3-tert-butylimidazo[1,2-a]pyridines
Sonogashira CouplingTerminal AlkyneC-C (Aryl-Alkynyl)PdCl₂(PPh₃)₂ / CuI / Base6-Alkynyl-3-tert-butylimidazo[1,2-a]pyridines
Stille CouplingOrganostannane (Ar-SnR₃)C-C (Aryl-Aryl)Pd(PPh₃)₄6-Aryl-3-tert-butylimidazo[1,2-a]pyridines

Potential in Materials Science Applications

The unique electronic and photophysical properties of the imidazo[1,2-a]pyridine ring system make it an attractive scaffold for the development of advanced materials. nih.gov This class of compounds has been investigated for applications ranging from organic electronics to chemical sensing.

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

Imidazo[1,2-a]pyridine derivatives have been successfully employed as building blocks for bipolar host materials and fluorescent emitters in OLEDs. researchgate.net The scaffold can function as either an electron-donating or electron-accepting unit, depending on the nature and position of its substituents. acs.org The introduction of a bromo substituent is a known strategy for modifying the carrier mobility and energy levels of organic materials. nih.gov

For this compound, the core structure provides a high triplet energy level, which is desirable for host materials in phosphorescent OLEDs (PhOLEDs). The bromo group at the C6 position offers a site for further modification, allowing for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By using the bromo-functionality to attach other chromophoric or charge-transporting moieties, it is possible to design advanced materials with tailored properties for high-performance deep-blue OLEDs with minimal efficiency roll-off.

Metal Sensing and Imaging Probes

The imidazo[1,2-a]pyridine nucleus is inherently fluorescent, and its derivatives have been developed as highly sensitive and selective fluorescent probes for the detection of various metal ions. nih.gov Probes based on this scaffold have been reported for sensing environmentally and biologically important ions such as Fe³⁺ and Hg²⁺, often functioning in aqueous media and within living cells. nih.govrsc.orgrsc.org

The this compound molecule is a prime candidate for the development of such sensors. The bromo group can be readily converted into a chelating unit or a receptor site for a specific metal ion. Upon binding of the target metal ion, a change in the electronic structure of the molecule occurs, leading to a detectable change in its fluorescence properties (e.g., "turn-on" or "turn-off" response). The tert-butyl group can help prevent aggregation-caused quenching in solution, improving the sensor's performance.

Table 2: Potential Properties for Materials Science Applications
Application AreaKey Structural FeatureFunctionalityPotential Advantage
OLEDsImidazo[1,2-a]pyridine CoreBipolar Host / Emitter ComponentHigh triplet energy, tunable HOMO/LUMO levels.
OLEDs6-Bromo PositionSite for π-system extensionModulation of emission color and charge transport.
Metal SensingImidazo[1,2-a]pyridine CoreFluorophoreInherent fluorescence with good quantum yield.
Metal Sensing6-Bromo PositionAnchor for chelating unitEnables selective binding to target metal ions.
General3-tert-butyl GroupSteric Shielding / SolubilityImproves processability and prevents quenching.

Development as Ligands in Organometallic Chemistry and Catalysis

The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms (N4 and N1) that can act as coordination sites for metal ions, making its derivatives effective ligands in organometallic chemistry. nih.gov Complexes involving various transition metals, including ruthenium, iron, gold, palladium, and platinum, have been synthesized and studied. nih.govrsc.orgnih.gov

This compound can act as a monodentate or bridging ligand. The electronic properties of the ligand, and thus the stability and reactivity of the resulting metal complex, are influenced by its substituents. The electron-withdrawing nature of the bromine atom can affect the electron density on the nitrogen atoms, modulating the ligand's donor strength. The bulky tert-butyl group can influence the coordination geometry and create a specific steric environment around the metal center, which can be exploited to control catalytic selectivity. Transition metal complexes bearing imidazo[1,2-a]pyridine ligands have been explored as catalysts in various organic transformations. nih.gov

Utilization in Non-Linear Optics and Advanced Functional Materials

Materials with strong non-linear optical (NLO) properties are in high demand for applications in optical switching, data storage, and telecommunications. acs.org Organic molecules featuring a π-conjugated system flanked by electron-donating and electron-withdrawing groups often exhibit significant NLO responses.

The introduction of a bromine atom into organic conjugated molecules has been shown to be an effective strategy for enhancing second-order NLO properties. rsc.org The bromo group can increase the molecular first-order hyperpolarizability (β) and reduce dipole-dipole interactions, which favors the acentric crystal packing necessary for a bulk NLO effect. rsc.orgresearchgate.net The imidazo[1,2-a]pyridine system in this compound provides the core π-conjugated structure. The combination of this π-system with the heavy bromo substituent makes this compound a promising candidate for the design of new organic second- and third-order NLO materials. nih.gov Further functionalization, for example by replacing the bromine with a strong electron-donating or electron-accepting group via the cross-coupling reactions mentioned previously, could lead to chromophores with exceptionally large hyperpolarizabilities.

Future Research Directions and Unexplored Avenues for 6 Bromo 3 Tert Butylimidazo 1,2 a Pyridine

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for synthesizing imidazo[1,2-a]pyridines, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, the future lies in developing more sustainable and efficient protocols. acs.org Green chemistry principles are increasingly pivotal in modern organic synthesis.

Key Future Research Areas:

Metal-Free Synthesis: Exploring novel metal-free reaction pathways is a significant area of future research. rsc.org This approach minimizes toxic metal residues in the final products, which is particularly crucial for pharmaceutical applications.

Aqueous Media Reactions: The use of water as a solvent is highly desirable from an environmental and economic standpoint. acs.orgthieme-connect.com Developing synthetic routes for 6-Bromo-3-tert-butylimidazo[1,2-a]pyridine that proceed efficiently in aqueous media would be a substantial advancement. acs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. mdpi.com Further exploration of microwave-assisted synthesis for this specific compound could lead to more rapid and efficient production methods. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this compound to a flow process could facilitate large-scale production.

Multicomponent Reactions: One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide a streamlined approach to constructing the imidazo[1,2-a]pyridine (B132010) core. mdpi.comthieme-connect.com Designing new multicomponent strategies tailored to produce the 6-bromo-3-tert-butyl substituted derivative would be a valuable contribution.

Synthetic ApproachPotential AdvantagesKey Research Focus
Metal-Free SynthesisReduced toxicity, lower costCatalyst design, reaction condition optimization
Aqueous Media ReactionsEnvironmentally friendly, cost-effectiveSurfactant systems, phase-transfer catalysis
Microwave-Assisted SynthesisRapid reaction times, higher yieldsOptimization of microwave parameters
Flow ChemistryImproved safety, scalability, and controlReactor design, process optimization
Multicomponent ReactionsHigh atom economy, operational simplicityDiscovery of new reaction variants

Exploration of Undiscovered Reactivity Patterns

The functionalization of the imidazo[1,2-a]pyridine core is crucial for tuning its properties. While significant progress has been made, particularly in C-H functionalization, many reactivity patterns remain unexplored. rsc.orgrsc.org

Key Future Research Areas:

Radical Reactions: The use of radical intermediates offers a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. rsc.org Investigating the radical reactivity of the 6-bromo and 3-tert-butyl positions could unveil novel functionalization strategies.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for organic transformations. mdpi.com Applying photoredox catalysis to this compound could enable previously inaccessible transformations.

Selective C-H Functionalization: While functionalization at various positions of the imidazo[1,2-a]pyridine ring has been achieved, achieving high regioselectivity remains a challenge. rsc.orgresearchgate.net Developing methods for the selective functionalization of the C-5, C-7, and C-8 positions in the presence of the existing substituents would be highly valuable.

Cross-Coupling Reactions: The bromine atom at the C-6 position is a versatile handle for various palladium-catalyzed cross-coupling reactions. mdpi.com A systematic exploration of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at this position would generate a diverse library of new derivatives.

Integration into Advanced Supramolecular Assemblies

The unique electronic and structural features of imidazo[1,2-a]pyridines make them attractive building blocks for supramolecular chemistry. Their ability to participate in π-π stacking and hydrogen bonding interactions can be harnessed to construct complex and functional architectures.

Key Future Research Areas:

Luminescent Materials: Imidazo[1,2-a]pyridine derivatives often exhibit interesting photophysical properties, including fluorescence. researchgate.netmdpi.com Investigating the luminescent properties of this compound and its derivatives could lead to applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Self-Assembling Systems: The planar nature of the imidazo[1,2-a]pyridine core promotes self-assembly into ordered structures such as liquid crystals, gels, and nanofibers. The tert-butyl group could play a significant role in directing the packing and morphology of these assemblies.

Host-Guest Chemistry: The imidazo[1,2-a]pyridine scaffold can be incorporated into larger macrocyclic structures to act as hosts for specific guest molecules. The electronic properties of the ring can be tuned to achieve selective recognition.

Advanced Characterization via Emerging Analytical Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the use of advanced analytical techniques.

Key Future Research Areas:

Solid-State NMR Spectroscopy: While solution-state NMR is routinely used, solid-state NMR can provide valuable insights into the packing and intermolecular interactions in the crystalline state.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can provide information about the three-dimensional structure of molecules and their complexes in the gas phase.

Single-Crystal X-ray Diffraction: Obtaining high-quality crystal structures is essential for unambiguously determining the molecular geometry and understanding intermolecular interactions. nih.gov

Analytical TechniqueInformation GainedFuture Application
Solid-State NMRCrystal packing, intermolecular interactionsUnderstanding polymorphism, material properties
Ion Mobility-MSGas-phase conformation, collision cross-sectionProbing non-covalent interactions
Single-Crystal X-rayPrecise molecular structure, bond lengths/anglesRational design of new derivatives

Synergistic Approaches Combining Synthesis, Computation, and Material Science

The future of chemical research lies in the integration of multiple disciplines. A synergistic approach that combines synthetic chemistry, computational modeling, and materials science will be essential for unlocking the full potential of this compound.

Key Future Research Areas:

Computational Screening: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity, electronic properties, and spectroscopic signatures of new derivatives before their synthesis. mdpi.comnih.gov This can guide synthetic efforts and accelerate the discovery process.

Structure-Property Relationship Studies: A systematic investigation of how modifications to the this compound scaffold affect its biological activity and material properties will be crucial. This involves synthesizing a library of related compounds and evaluating them in various assays.

Molecular Docking Studies: For medicinal chemistry applications, molecular docking can be used to predict the binding modes of these compounds with biological targets, such as enzymes and receptors. researchgate.netnih.govasianpubs.org

Challenges and Opportunities in Scale-Up and Industrial Relevance

Translating a laboratory-scale synthesis into an industrial process presents a unique set of challenges and opportunities.

Key Challenges:

Cost of Starting Materials: The availability and cost of the starting materials, particularly substituted 2-aminopyridines, can be a limiting factor for large-scale production.

Process Safety: Some synthetic steps may involve hazardous reagents or reaction conditions that need to be carefully managed on an industrial scale.

Purification: Developing efficient and scalable purification methods to obtain the final product with high purity is often a significant hurdle.

Key Opportunities:

Process Optimization: There is a significant opportunity to optimize the existing synthetic routes to improve yields, reduce waste, and lower costs.

Development of New Applications: The diverse biological and material properties of imidazo[1,2-a]pyridines suggest that new industrial applications for this compound and its derivatives are yet to be discovered.

Collaboration with Industry: Partnerships between academic research groups and industrial partners can facilitate the translation of fundamental discoveries into commercially viable products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.